molecular formula C16H16O B14186099 1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene CAS No. 838828-12-9

1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene

Cat. No.: B14186099
CAS No.: 838828-12-9
M. Wt: 224.30 g/mol
InChI Key: OFBHATWDHMSFKG-UHFFFAOYSA-N
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Description

1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and an allyl phenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene typically involves the reaction of 1-methyl-2-hydroxybenzene with 1-phenylprop-2-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the allyl group to a saturated propyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated propyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-phenylpropene: Shares a similar structural motif but lacks the ether linkage.

    1-Phenylprop-2-en-1-one: Contains a similar allyl group but with a ketone functionality instead of an ether.

    2-Methyl-1-phenyl-1-propene: Another structurally related compound with slight variations in the substitution pattern.

Uniqueness

1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene is unique due to its combination of a methyl-substituted benzene ring and an allyl phenyl ether group

Properties

CAS No.

838828-12-9

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-methyl-2-(1-phenylprop-2-enoxy)benzene

InChI

InChI=1S/C16H16O/c1-3-15(14-10-5-4-6-11-14)17-16-12-8-7-9-13(16)2/h3-12,15H,1H2,2H3

InChI Key

OFBHATWDHMSFKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(C=C)C2=CC=CC=C2

Origin of Product

United States

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